Boc-O2Oc-O2Oc-OH, also known as 17-(t-Butyloxycarbonyl-amino)-9-aza-3,6,12,15-tetraoxa-10-on-heptadecanoic acid, is a hydrophilic linker compound characterized by its unique structure that includes multiple ether and amine functionalities. Its molecular formula is C17H32N2O9, and it has a molecular weight of 408.45 g/mol . This compound is notable for its application in the conjugation and cross-linking of peptides and proteins, making it vital in bioconjugation chemistry.
Boc-O2Oc-O2Oc-OH does not have a direct mechanism of action as it's a linker molecule. Its primary function is to covalently attach biomolecules (like peptides) to other targets (e.g., surfaces, proteins) during research experiments. The linker provides a spacer between the biomolecule and the target, potentially influencing factors like accessibility and orientation [].
Boc-O2Oc-O2Oc-OH, also known by its CAS number 1069067-08-8, is a specialty product used in proteomics research. Proteomics is the field of science that studies the entire set of proteins within an organism, cell, or tissue [].
While the exact mechanism of action for Boc-O2Oc-O2Oc-OH is not publically available, it is likely used as a tagging molecule for proteins. Tagging molecules are small chemical groups that are attached to proteins to allow for their detection, purification, or manipulation [].
Here are some possibilities for how Boc-O2Oc-O2Oc-OH might be used in proteomics research:
While specific biological activities of Boc-O2Oc-O2Oc-OH are not extensively documented, its role as a linker in peptide and protein conjugation suggests potential applications in drug delivery systems and therapeutic agents. The hydrophilic nature of the compound enhances solubility in biological environments, which is advantageous for bioconjugates used in therapeutic applications.
The synthesis of Boc-O2Oc-O2Oc-OH typically involves several steps:
Boc-O2Oc-O2Oc-OH finds utility in several areas:
Studies involving Boc-O2Oc-O2Oc-OH primarily focus on its interactions with proteins and other biomolecules during conjugation processes. These interactions are essential for understanding how modifications affect the stability and efficacy of bioconjugates. The ability to form stable amide bonds allows for precise control over the positioning of functional groups on target molecules.
Boc-O2Oc-O2Oc-OH shares structural characteristics with several related compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Boc-AEEA-AEEA | C21H23NO6 | Contains additional ether linkages and larger size |
| Fmoc-8-amino-3,6-dioxaoctanoic acid | C21H23NO6 | Fmoc-protected amine; used in solid-phase peptide synthesis |
| Boc-NH-PEG(3)-COOH | C14H27NO7 | Shorter PEG spacer; used primarily for surface modifications |
Boc-O2Oc-O2Oc-OH is unique due to its specific combination of multiple ether linkages and a terminal carboxylic acid, providing enhanced hydrophilicity compared to many other similar compounds .
Solid-phase synthesis represents a cornerstone methodology for the preparation of [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA) derivatives, including Boc-O2Oc-O2Oc-OH (2-[2-[2-[[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid) [1] [2]. This approach involves the sequential attachment of molecular building blocks to an insoluble polymeric support, allowing for controlled chain elongation and modification [3] [4].
The solid-phase synthesis of Boc-O2Oc-O2Oc-OH typically begins with the attachment of the first AEEA unit to a suitable resin, such as Wang resin or polystyrene-based supports [5] [6]. This initial anchoring step establishes the foundation for subsequent chain elongation and functionalization processes [3] [7].
A key advantage of solid-phase synthesis for Boc-O2Oc-O2Oc-OH preparation is the ability to drive reactions to completion through the use of excess reagents, which can be easily removed by simple filtration and washing without manipulative losses [4] [5]. This feature is particularly valuable when working with AEEA derivatives, which often require precise control over reaction conditions to prevent side reactions [8] [4].
The general process for synthesizing Boc-O2Oc-O2Oc-OH on a solid support involves several critical steps:
The solid-phase approach offers several advantages for the synthesis of Boc-O2Oc-O2Oc-OH, including:
| Advantage | Description | Reference |
|---|---|---|
| Efficiency | Reactions can be driven to completion using excess reagents | [3] [7] |
| Simplicity | Intermediate purification steps are eliminated | [4] [5] |
| Automation | Compatible with automated synthesizers for high throughput | [7] [9] |
| Scalability | Suitable for both small and large-scale preparations | [3] [7] |
Recent advancements in solid-phase methodologies have further enhanced the synthesis of AEEA derivatives by introducing innovative coupling strategies and more efficient protecting group manipulations [7] [10]. These improvements have significantly increased the overall yield and purity of Boc-O2Oc-O2Oc-OH prepared through solid-phase approaches [8] [9].
The tert-butyloxycarbonyl (Boc) protecting group plays a pivotal role in the synthesis of Boc-O2Oc-O2Oc-OH, providing selective protection of amino functionalities during complex synthetic sequences [12] [13]. Understanding the dynamics of Boc protection and deprotection is essential for developing efficient synthetic routes to this important compound [14] [15].
The introduction of the Boc group onto amino functionalities in AEEA derivatives is typically accomplished using di-tert-butyl dicarbonate (Boc2O) in the presence of appropriate bases [16] [15]. This reaction proceeds through a nucleophilic attack of the amine on the carbonyl carbon of Boc2O, resulting in the formation of a carbamate linkage that effectively masks the reactivity of the amino group [16] [17].
The mechanism of Boc protection involves several key steps:
This protection strategy is particularly valuable in the synthesis of Boc-O2Oc-O2Oc-OH as it allows for selective functionalization of the AEEA building blocks while preventing unwanted side reactions at amino groups [14] [12].
The deprotection of Boc-protected intermediates represents another critical aspect of Boc-O2Oc-O2Oc-OH synthesis [14] [19]. The Boc group can be efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or other suitable solvents [14] [19]. This deprotection process occurs through the following mechanism:
The orthogonal nature of Boc protection—being stable to basic conditions but labile under acidic conditions—makes it particularly suitable for multistep syntheses involving AEEA derivatives [12] [11]. This property allows for selective deprotection and functionalization strategies that are essential for the controlled assembly of Boc-O2Oc-O2Oc-OH [13] [11].
A comprehensive understanding of Boc group dynamics has led to the development of optimized protection/deprotection protocols specifically tailored for the synthesis of Boc-O2Oc-O2Oc-OH [14] [12]. These protocols carefully balance reaction conditions to maximize yields while minimizing side reactions such as over-alkylation or incomplete deprotection [12] [20].
The optimization of AEEA chain elongation represents a critical aspect in the synthesis of Boc-O2Oc-O2Oc-OH, focusing on strategies to efficiently extend the polyethylene glycol (PEG) backbone while maintaining high yields and product purity [21] [22]. This process involves careful consideration of reaction conditions, coupling methodologies, and purification techniques to achieve optimal results [21] [23].
Several synthetic routes have been developed for AEEA chain elongation, each offering distinct advantages depending on the specific requirements of the target compound [21] [24]. One prominent approach involves the sequential addition of protected AEEA units to build the desired chain length [22] [23]. This method allows for precise control over the molecular architecture and facilitates the incorporation of functional groups at specific positions [21] [6].
A particularly efficient approach for AEEA chain elongation utilizes the following optimized protocol:
This optimized route significantly improves the overall efficiency of AEEA chain elongation by reducing the number of synthetic steps and minimizing the formation of side products [24] [25].
Recent advancements in AEEA chain elongation have focused on developing more sustainable and cost-effective methodologies [23] [26]. These include:
| Optimization Strategy | Key Benefits | Reference |
|---|---|---|
| Use of alternative protecting groups | Improved orthogonality and selective deprotection | [23] [26] |
| Microwave-assisted coupling reactions | Reduced reaction times and higher yields | [21] [6] |
| One-pot multi-step transformations | Minimized purification steps and reduced waste | [24] [25] |
| Catalytic approaches | Lower reagent loadings and milder conditions | [23] [27] |
The optimization of AEEA chain elongation has also benefited from advances in purification techniques, which have significantly improved the isolation and purification of Boc-O2Oc-O2Oc-OH [21] [23]. These include optimized chromatographic methods, crystallization protocols, and extraction procedures specifically tailored for AEEA derivatives [24] [25].